molecular formula C23H34FN3O2 B5026310 N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide

N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide

Cat. No.: B5026310
M. Wt: 403.5 g/mol
InChI Key: RRDWGOVMHOPNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the possible reactions .

Safety and Hazards

As with any potent opioid, there would likely be significant safety hazards associated with this compound, including risk of overdose and addiction . Proper safety measures should be taken when handling such compounds.

Future Directions

The future research directions would likely involve further investigation into the properties and potential uses of this compound. This could include studying its pharmacological effects, exploring its potential therapeutic uses, and developing safer and more effective analogues .

Properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O2/c1-25(22(28)8-4-13-27-14-5-9-23(27)29)18-19-10-15-26(16-11-19)17-12-20-6-2-3-7-21(20)24/h2-3,6-7,19H,4-5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWGOVMHOPNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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